molecular formula C12H19N3O2 B13661608 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole

4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole

Cat. No.: B13661608
M. Wt: 237.30 g/mol
InChI Key: KOQYYQZCJCEHOX-UHFFFAOYSA-N
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Description

4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrazole ring.

    Protection with Boc Group: The pyrrolidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole or pyrrolidine derivatives.

Scientific Research Applications

4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole involves its interaction with specific molecular targets. The Boc-protected pyrrolidine group can be deprotected under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Boc-3-pyrrolidinyl)-1H-indazole
  • 4-(1-Boc-3-pyrrolidinyl)quinoline
  • 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine

Uniqueness

4-(1-Boc-3-pyrrolidinyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a Boc-protected pyrrolidine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 3-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-5-4-9(8-15)10-6-13-14-7-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)

InChI Key

KOQYYQZCJCEHOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CNN=C2

Origin of Product

United States

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